Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly interesting for research and development in fields such as agrochemicals, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions . The reaction is often catalyzed by transition metals like palladium or copper to enhance the yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in controlled environments to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate at a commercial scale .
Chemical Reactions Analysis
Types of Reactions: Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to alcohols or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted pyridines, hydroxylated pyridines, and various pyridine derivatives with functional groups introduced through substitution reactions .
Scientific Research Applications
Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the hydroxyl and carboxylate groups, resulting in different reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.
Uniqueness: Methyl5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to the combination of the trifluoromethyl group with hydroxyl and carboxylate functionalities. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
methyl 5-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(8(9,10)11)6(13)3-12-5/h2-3,13H,1H3 |
InChI Key |
PVEFNHBOVOFBMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.